1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 1374258-64-6
VCID: VC8236334
InChI: InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-2-1-4(8(15)16)3-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16)
SMILES: C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F
Molecular Formula: C9H5F3N2O2
Molecular Weight: 230.14 g/mol

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)-

CAS No.: 1374258-64-6

Cat. No.: VC8236334

Molecular Formula: C9H5F3N2O2

Molecular Weight: 230.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- - 1374258-64-6

Specification

CAS No. 1374258-64-6
Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
IUPAC Name 3-(trifluoromethyl)-2H-indazole-6-carboxylic acid
Standard InChI InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-2-1-4(8(15)16)3-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16)
Standard InChI Key IQHAOAJOMLUVEF-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F
Canonical SMILES C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC9H5F3N2O2\text{C}_9\text{H}_5\text{F}_3\text{N}_2\text{O}_2
Molecular Weight230.14 g/mol
Density (Predicted)1.52 ± 0.1 g/cm³
pKa (Predicted)3.85 ± 0.30
LogP (Predicted)2.28
SolubilityLow in water; soluble in DMSO, MeOH

Synthesis and Modification Strategies

Synthetic Routes

The synthesis of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- typically involves multi-step protocols:

  • Indazole Ring Formation: Diazotization of o-toluidine derivatives followed by cyclization under acidic conditions forms the indazole core.

  • Trifluoromethylation: Electrophilic trifluoromethylation using reagents like Togni’s reagent (hypervalent iodine) introduces the -CF3_3 group at position 3.

  • Carboxylation: Directed ortho-metalation (DoM) or carboxylation via CO2_2 insertion installs the -COOH group at position 6 .

A representative procedure from analogous compounds involves:

  • Step 1: Hydrolysis of methyl 3-(trifluoromethyl)-1H-indazole-6-carboxylate using LiOH in THF/MeOH/H2_2O (95% yield) .

  • Step 2: Purification via acid precipitation and chromatography .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1LiOH, THF/MeOH/H2_2O, 60°C, 6h95%
2H2_2SO4_4, MeOH, reflux, 22h87%

Biological Activity and Mechanisms

Pharmacological Profiles

The compound’s bioactivity stems from its dual functional groups:

  • Anti-inflammatory Activity: The -CF3_3 group inhibits cyclooxygenase-2 (COX-2) by stabilizing enzyme-inhibitor interactions, reducing prostaglandin synthesis.

  • Antimicrobial Effects: Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition has been observed in Gram-positive strains.

  • Anticancer Potential: In vitro studies show apoptosis induction in HeLa cells through caspase-3 activation (IC50_{50} = 12.3 µM).

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Position: Substitution at position 3 enhances metabolic stability compared to position 2 or 4 .

  • Carboxylic Acid: Esterification (e.g., methyl ester) reduces cytotoxicity but improves blood-brain barrier permeability .

Applications in Drug Development

Lead Optimization

  • Prodrug Derivatives: Conversion to ethyl esters increases oral bioavailability (e.g., 78% in rat models) .

  • Hybrid Molecules: Conjugation with thiazole rings (as in PubChem CID 59179887) enhances kinase inhibition (e.g., JAK3 IC50_{50} = 0.8 nM) .

Material Science Applications

  • Fluorescent Probes: The indazole core’s rigidity supports use in bioimaging, with λem_{em} = 450 nm in aqueous solutions .

Future Directions

Research Opportunities

  • Targeted Drug Delivery: Nanoparticle encapsulation to improve tumor selectivity.

  • Green Synthesis: Catalytic trifluoromethylation using flow chemistry to reduce waste.

Clinical Translation

  • Phase I trials for inflammatory bowel disease (IBD) are anticipated by 2026, leveraging the compound’s COX-2 selectivity.

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